![molecular formula C17H19N5OS B14165898 N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 571154-08-0](/img/structure/B14165898.png)
N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine, aldehydes, and thiols. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanamide
- N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrazolopyrimidine core and the sulfanyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
571154-08-0 |
|---|---|
Fórmula molecular |
C17H19N5OS |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-10(2)12-6-4-5-11(3)15(12)21-14(23)8-24-17-13-7-20-22-16(13)18-9-19-17/h4-7,9-10H,8H2,1-3H3,(H,21,23)(H,18,19,20,22) |
Clave InChI |
KLLYTNRPLSDUHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=NC3=C2C=NN3 |
Solubilidad |
49.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
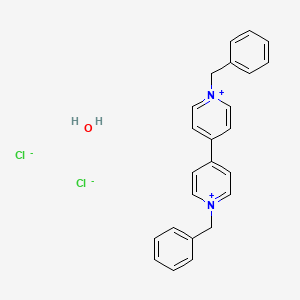

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
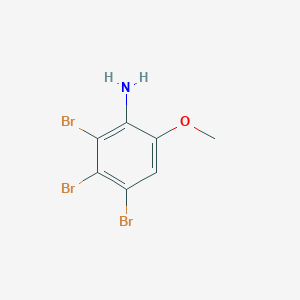
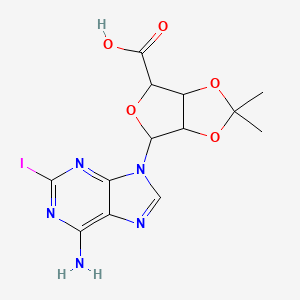
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
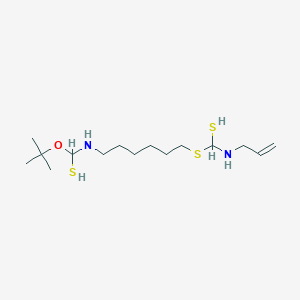

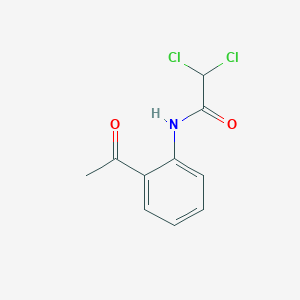
![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
